3-Bromo-2-methylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXIXIHSALTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428124 | |
| Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4805-70-3 | |
| Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 2 Methylimidazo 1,2 a Pyridine
Direct Halogenation of 2-Methylimidazo[1,2-a]pyridine (B1295258)
The introduction of a bromine atom at the C3 position of the 2-methylimidazo[1,2-a]pyridine scaffold is commonly achieved through electrophilic substitution. The imidazo[1,2-a]pyridine (B132010) ring system is electron-rich, particularly at the C3 position, making it susceptible to attack by electrophilic brominating agents.
Bromination with Molecular Bromine
The direct reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine (Br₂) is a primary method for synthesizing the 3-bromo derivative. This reaction typically proceeds by treating the substrate with bromine in a suitable solvent. The reaction initially forms a 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide intermediate. researchgate.netopen.ac.uk Subsequent treatment or workup yields the desired 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium halide. researchgate.netopen.ac.uk The structure of these trihalide intermediates has been confirmed through methods such as X-ray structural analysis. researchgate.netopen.ac.uk
| Reagent | Substrate | Product | Notes |
| Molecular Bromine (Br₂) | 2-Methylimidazo[1,2-a]pyridine | 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Proceeds via a pyridinium (B92312) trihalide intermediate. researchgate.netopen.ac.uk |
Bromination with Pyridinium Hydrobromide Perbromide (PHPB)
Pyridinium hydrobromide perbromide (PHPB), also known as pyridinium tribromide, serves as a solid, stable, and convenient source of bromine, offering an alternative to the direct use of hazardous liquid bromine. While specific studies detailing the use of PHPB for the bromination of 2-methylimidazo[1,2-a]pyridine are not extensively documented in the provided sources, its application for the regioselective bromination of the broader imidazo[1,2-a]pyridine class is known. nih.gov This reagent is effective for introducing bromine at the electron-rich C3 position under controlled conditions, often with the aid of ultrasound promotion and a base. nih.gov This method generally provides good yields and minimizes the formation of polybrominated byproducts. evitachem.com
| Reagent | Substrate Class | Typical Product | Key Advantages |
| Pyridinium Hydrobromide Perbromide (PHPB) | Imidazo[1,2-a]pyridines | C3-brominated imidazo[1,2-a]pyridines | Solid, stable reagent; offers controlled bromination. nih.govevitachem.com |
Mechanistic Considerations of Direct Bromination
The high regioselectivity for bromination at the C3 position of the imidazo[1,2-a]pyridine nucleus is governed by the principles of electrophilic aromatic substitution on this heterocyclic system. echemi.com The five-membered imidazole (B134444) ring is more activated towards electrophilic attack than the six-membered pyridine (B92270) ring. echemi.com
The mechanism involves the attack of the electrophile (e.g., Br⁺, generated from Br₂ or PHPB) on the π-system of the imidazo[1,2-a]pyridine ring. libretexts.org Computational and experimental studies show that the C3 position has the highest electron density. Attack at C3 generates a resonance-stabilized cationic intermediate (an arenium ion) where the positive charge is delocalized over the ring system without disrupting the aromaticity of the adjacent pyridine ring. echemi.comlibretexts.org In contrast, attack at the C2 position would lead to a less stable intermediate. echemi.com The final step is the rapid loss of a proton (H⁺) from the C3 position, which restores the aromatic system and yields the stable 3-bromo substituted product. libretexts.org This inherent electronic preference makes the C3-functionalization a reliable synthetic strategy. nih.gov
Cyclization Reactions for de novo Synthesis with Bromine Incorporation
An alternative to direct halogenation is the construction of the 3-bromo-2-methylimidazo[1,2-a]pyridine ring system from acyclic precursors. This approach, known as de novo synthesis, builds the heterocyclic core in a way that incorporates the bromine atom at the desired position during the cyclization process.
Reactions Involving α-Haloketones
The condensation of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine core, often referred to as the Tschitschibabin reaction. bio-conferences.orgnih.gov While this reaction typically places the substituent from the ketone at the C2 position, specific conditions can be employed to achieve C3-bromination concurrently. Research has demonstrated that reacting α-bromoketones with 2-aminopyridine (B139424) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can directly yield 3-bromoimidazopyridines. researchgate.net
Condensation with 2-aminopyridine
The fundamental step in this synthesis is the condensation between a 2-aminopyridine derivative and an appropriate α-haloketone. google.com The generally accepted mechanism begins with the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-carbon of the ketone, displacing the halide to form an N-alkylated pyridinium salt intermediate. amazonaws.com This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. researchgate.net A subsequent dehydration step then leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net This approach is versatile and can be performed under various conditions, including solvent-free and catalyst-free protocols, to produce a wide range of substituted imidazo[1,2-a]pyridines. nih.govamazonaws.com
| Reactant 1 | Reactant 2 | Key Intermediate | Product Class |
| 2-Aminopyridine | α-Haloketone | N-alkylated pyridinium salt | Imidazo[1,2-a]pyridines |
One-pot tandem cyclization/bromination protocols
One-pot synthesis represents an efficient strategy for producing 3-substituted imidazo[1,2-a]pyridines by combining multiple reaction steps into a single procedure, thus avoiding the isolation of intermediates. researchgate.netmdpi.comias.ac.in This approach is valued for its atom economy and reduction of waste. rsc.org For the synthesis of this compound, a tandem process that involves the initial cyclization to form the imidazo[1,2-a]pyridine core, followed by in-situ bromination, has been developed.
A notable one-pot method involves the reaction of a 2-aminopyridine derivative with an α-haloketone, such as bromoacetone (B165879) or chloroacetone, to first construct the bicyclic imidazopyridine ring system. researchgate.net Following the cyclization, a brominating agent is introduced into the same reaction vessel to achieve regioselective bromination at the C3 position. For instance, the synthesis of substituted 3-bromoimidazo[1,2-a]pyridines can be accomplished using a bromodimethylsulfonium ion, which is generated in situ from the oxidation of hydrobromic acid by dimethyl sulfoxide (B87167) (DMSO). researchgate.net This tandem approach simplifies the synthetic process and often leads to moderate to high yields of the desired product. ias.ac.in
Role of Oxidants (e.g., tert-butyl hydroperoxide (TBHP))
Oxidants play a critical role in many synthetic pathways leading to imidazo[1,2-a]pyridines, often facilitating the cyclization and aromatization steps. Tert-butyl hydroperoxide (TBHP) is a widely used organic oxidant, valued for its solubility in organic solvents and relatively stable nature. wikipedia.org In the context of imidazo[1,2-a]pyridine synthesis, TBHP can be employed to promote oxidative C-N and C-C bond formations.
For example, a novel method for synthesizing C3-carbonylated imidazopyridines uses a sodium periodate (B1199274) (NaIO₄)/TBHP system to promote a (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines. nih.gov In other variations, TBHP is used as the sole oxidant to mediate the reaction. rsc.org The mechanism often involves the generation of radical intermediates. TBHP can initiate a radical cascade, leading to the formation of the heterocyclic ring. In the halogenation of the imidazo[1,2-a]pyridine core, TBHP can be used to activate a halogen source, such as molecular iodine or an iodide salt, promoting the regioselective C-H functionalization at the C3 position without the need for metal catalysts or other additives. acs.org This makes the process greener and more efficient. acs.org
| Reactants | Oxidant System | Key Features | Reference |
|---|---|---|---|
| Propargyl alcohols, 2-aminopyridines | NaIO₄/TBHP | (3+2) cycloaddition for C3-carbonylated products. | nih.gov |
| Phenylacetylene, 2-aminopyridine | I₂/TBHP | Multi-pathway domino strategy. | rsc.org |
| Imidazo[1,2-α]pyridines, I₂ | TBHP | Ultrasound-assisted, metal-free C3-iodination. | acs.org |
Electrochemical Synthesis Approaches
Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative for constructing heterocyclic compounds, as it often avoids the need for chemical oxidants and catalysts. rsc.orgrsc.org This method relies on the direct use of electric current to drive chemical transformations.
A highly efficient electrochemical method for synthesizing 3-bromoimidazo[1,2-a]pyridines involves the direct co-electrolysis of 2-aminopyridines and α-bromoketones (like 2-bromoacetophenone (B140003) derivatives). researchgate.netresearchgate.net This protocol proceeds through a domino condensation/bromination sequence within a simple undivided electrochemical cell. researchgate.netresearchgate.net The reaction demonstrates a broad substrate scope, accommodating various substituents on both the 2-aminopyridine and the α-bromoketone, consistently providing good to excellent yields of the desired brominated products. researchgate.net
A key advantage of this electrochemical approach is that it operates under catalyst-free and external oxidant-free conditions. rsc.orgresearchgate.net The necessary oxidation and bromination steps are achieved electrochemically. The proposed mechanism involves the anodic oxidation of the bromide ions present in the starting materials or the electrolyte to generate the electrophilic bromine species required for the C3-bromination of the imidazo[1,2-a]pyridine ring, which is formed in situ. researchgate.netrsc.org This process is highly atom-economical and significantly reduces the generation of chemical waste, aligning with the principles of green chemistry. researchgate.netrsc.org
| Substrate 1 (2-aminopyridine) | Substrate 2 (α-bromoketone) | Yield (%) | Reference |
|---|---|---|---|
| 2-aminopyridine | 2-bromoacetophenone | 85% | researchgate.net |
| 2-amino-5-methylpyridine | 2-bromoacetophenone | 82% | researchgate.net |
| 2-aminopyridine | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 81% | researchgate.net |
| 2-amino-4-methylpyridine | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 79% | researchgate.net |
Ionic Liquid-Mediated Cyclization
Ionic liquids (ILs) have gained attention as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. researchgate.net They can facilitate reactions by enhancing reaction rates and simplifying product isolation. researchgate.net
The ionic liquid 1-butyl-3-methylimidazolium tribromide, [Bmim]Br₃, serves a dual purpose in the synthesis of 3-bromo-imidazo[1,2-a]pyridines. It acts as both a safe and easy-to-handle source of electrophilic bromine and as a Lewis acid catalyst. nih.gov In a one-pot reaction, acetophenone (B1666503) can be first brominated by [Bmim]Br₃ to form the α-bromoacetophenone intermediate. This intermediate then reacts with 2-aminopyridine in the same pot to undergo cyclization, affording the final 2-phenylimidazo[1,2-a]pyridine (B181562) product. nih.gov
The Lewis acidic nature of the imidazolium (B1220033) cation can activate the carbonyl group of the ketone, facilitating the initial bromination and the subsequent cyclization steps. researchgate.netnih.govnih.gov This methodology avoids the use of volatile and toxic organic solvents and often proceeds efficiently under solvent-free conditions, providing excellent yields of the target compounds. nih.gov
Green Chemistry Approaches in Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. For the synthesis of the imidazo[1,2-a]pyridine scaffold, this includes the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions. sioc-journal.cn These methods are often characterized by shorter reaction times, high yields, and simpler work-up procedures. sioc-journal.cn
Performing reactions without a solvent, or under neat conditions, is a cornerstone of green synthesis as it eliminates solvent-related waste, cost, and safety hazards. A highly efficient and straightforward method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones without any added solvent or catalyst. scielo.br This approach is noted for its simple experimental procedure, short reaction times, and excellent yields. scielo.br Similarly, the condensation of 3-(2-bromoacetyl)coumarins with 2-aminopyridines has been successfully carried out in the solid state under solvent-free conditions, demonstrating the broad applicability of this method. researchgate.net
Table 1: Solvent-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Conditions | Advantage | Reference |
|---|---|---|---|
| 2-Aminopyridines, α-Haloketones | Neat (No Solvent), Catalyst-Free | High efficiency, simple procedure, short reaction time, low cost. | scielo.br |
| 3-(2-Bromoacetyl)coumarins, 2-Aminopyridines | Solid State, Solvent-Free | Avoids solvent waste and hazards. | researchgate.net |
The elimination of catalysts, particularly those based on heavy metals, simplifies purification processes and reduces environmental impact. Several catalyst-free methods have been developed for the synthesis of imidazo[1,2-a]pyridines. One prominent method involves the reaction between 2-aminopyridines and α-bromoacetone derivatives in water, which proceeds efficiently without a catalyst to produce the desired compounds in good to excellent yields. researchgate.net This approach is particularly attractive due to its economic and environmental benefits. researchgate.net Another established catalyst-free procedure involves the direct condensation of 2-aminopyridines and α-haloketones under solvent-free conditions. scielo.br The mechanism typically involves the initial nucleophilic substitution by the pyridine nitrogen, followed by intramolecular condensation. acs.org
Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully achieved in aqueous media. A convenient and efficient synthesis involves the reaction of 2-aminopyridines with α-bromoacetone derivatives in water at 70°C, which proceeds without a catalyst and yields the product in high purity, often without the need for chromatographic separation. researchgate.net Additionally, copper-catalyzed A3-coupling reactions have been developed in aqueous micellar media, further highlighting the versatility of water as a solvent for creating this heterocyclic system. acs.org The use of co-solvents like polyethylene (B3416737) glycol (PEG-400) with water has also been reported as an effective green medium for these syntheses. nih.gov
Microwave irradiation has become a powerful tool in organic synthesis, offering significant reductions in reaction time, increased yields, and improved selectivities compared to conventional heating. nih.gov This technology has been extensively applied to the synthesis of various imidazo[1,2-a]pyridine derivatives. nih.govmdpi.comsciforum.net For instance, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a key method for building this scaffold, can be efficiently conducted under microwave-assisted, eco-friendly conditions using ethanol (B145695) as a solvent. mdpi.comsciforum.net Microwave heating has also been employed for subsequent functionalization steps, such as palladium-catalyzed cross-coupling reactions, to further diversify the core structure. nih.gov
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| GBB Reaction | Microwave | 15 min | 36% | sciforum.net |
| GBB Reaction | Ultrasound | - | 23% | sciforum.net |
| Cyclization | Microwave | 20 min | High | nih.gov |
| Cross-Coupling | Microwave | 10 min | - | nih.gov |
Aerobic oxidative reactions utilize molecular oxygen, often from the air, as the ultimate oxidant, producing water as the only byproduct. This approach is highly atom-economical and environmentally friendly. A copper-mediated aerobic oxidative coupling has been developed for the one-pot synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides under mild conditions. nih.gov This method demonstrates tolerance for various functional groups. nih.gov In a related strategy, iron(III) bromide (FeBr₃) has been used to catalyze the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process, where oxygen from the air serves as the principal oxidant. rsc.orgnih.gov
Purification and Characterization Techniques
Following synthesis, the isolation and structural confirmation of this compound and related compounds are crucial. Standard laboratory techniques are employed for purification and characterization.
Purification: The primary methods for purifying imidazo[1,2-a]pyridine derivatives include:
Column Chromatography: Silica (B1680970) gel column chromatography is frequently used to isolate the final product from reaction mixtures and byproducts. mdpi.com
Recrystallization: This technique is employed to obtain highly pure crystalline solids from the crude product. google.com
Extraction and Filtration: In many green syntheses, particularly those in aqueous media, the product may precipitate directly from the reaction mixture and can be isolated by simple filtration, sometimes eliminating the need for chromatography. researchgate.net The process often involves extraction with a suitable organic solvent like ethyl acetate (B1210297), followed by drying and evaporation. google.com
Characterization: The structure of the synthesized compounds is unequivocally confirmed through a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure, providing detailed information about the chemical environment of the hydrogen and carbon atoms. mdpi.comresearchgate.net
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound. acs.orgmdpi.comresearchgate.net
X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry. researchgate.net
Infrared (IR) Spectroscopy: This method is used to identify the presence of specific functional groups within the molecule. acs.org
Table 3: Spectroscopic and Analytical Data for Imidazo[1,2-a]pyridine Derivatives
| Technique | Information Obtained | References |
|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | acs.orgmdpi.comresearchgate.net |
| ¹³C NMR | Carbon skeleton, chemical shifts of carbon atoms. | acs.orgmdpi.comresearchgate.net |
| HRMS | Exact molecular weight and elemental formula. | acs.orgmdpi.com |
| GC-MS | Molecular weight and fragmentation pattern. | researchgate.net |
| X-ray Analysis | 3D molecular structure, bond lengths, and angles. | researchgate.net |
| IR Spectroscopy | Presence of characteristic functional groups. | acs.org |
Spectroscopic Analyses (e.g., ¹H NMR, ¹³C NMR, HRMS, FT-IR)
Spectroscopic analysis is fundamental to the characterization of this compound, confirming its molecular structure and identifying key functional groups.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. In a deuterochloroform (CDCl₃) solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to each unique proton. The methyl group protons typically appear as a singlet, while the protons on the pyridine ring system show characteristic shifts and coupling patterns. Similarly, the ¹³C NMR spectrum reveals signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the fused heterocyclic rings, and the carbon atom bonded to the bromine.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.87 | s | - | 1H |
| 7.56 | s | - | 1H |
| 7.51 | d | 9.2 | 1H |
| 7.07 | d | 9.2 | 1H |
| 2.36 | s | - | 3H (CH₃) |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm |
| 144.9 |
| 133.3 |
| 127.7 |
| 122.9 |
| 121.4 |
| 117.2 |
| 94.2 |
| 18.3 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the compound, which in turn confirms its elemental composition. Using techniques like electrospray ionization (ESI), the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ can be measured with high accuracy. The observed mass for this compound corresponds to its calculated molecular formula, C₈H₇BrN₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands. These include aromatic C-H stretching vibrations, C=N and C=C stretching vibrations within the fused ring system, and a band corresponding to the C-Br stretch. researchgate.net For the related 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, characteristic bands are observed for aromatic C-H stretching (ν, 3111 cm⁻¹), various ring vibrations (1651, 1512, 1452 cm⁻¹), and the C-Br stretching vibration (ν, 683 cm⁻¹). researchgate.net
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3111 | Aromatic C-H Stretch |
| 1651 | C=N/C=C Stretch |
| 1512 | Aromatic Ring Stretch |
| 1452 | Aromatic Ring Stretch |
| 683 | C-Br Stretch |
Note: Data corresponds to the related pyridinium bromide salt. researchgate.net
X-ray Crystallographic Analysis
While a specific crystal structure determination for this compound itself is not prominently documented in the searched literature, X-ray crystallography is a powerful technique used to establish the precise three-dimensional arrangement of atoms in related compounds. For instance, the structures of various derivatives of the imidazo[1,2-a]pyridine scaffold have been confirmed using this method. rsc.orgnih.gov
Chromatographic Methods (e.g., silica gel chromatography)
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.
Silica Gel Column Chromatography is the most commonly reported method for the purification of this compound and its derivatives. rsc.orgias.ac.in This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. Common solvent systems used for the purification of imidazo[1,2-a]pyridine derivatives include mixtures of ethyl acetate and hexane (B92381) or petroleum ether. rsc.orgias.ac.in For example, purification of related compounds has been successfully achieved using a gradient of ethyl acetate in hexane, with ratios such as 15% or 30% ethyl acetate being effective. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). rsc.org
Chemical Reactivity and Derivatization of 3 Bromo 2 Methylimidazo 1,2 a Pyridine
Cross-Coupling Reactions at the C3 Position
The carbon-bromine bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is fundamental for elaborating the core structure of 3-Bromo-2-methylimidazo[1,2-a]pyridine.
Palladium-catalyzed C3-arylation reactions, such as the Suzuki-Miyaura and Mizoroki-Heck couplings, are widely employed to introduce aryl and vinyl substituents at the C3 position.
The Suzuki-Miyaura coupling reaction is a robust method for forming biaryl structures by coupling the 3-bromo derivative with various arylboronic acids or their esters. researchgate.net The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a phosphine (B1218219) ligand and a base. researchgate.netmdpi.com The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates used. nih.gov Microwave irradiation has also been shown to facilitate these couplings, significantly reducing reaction times. heteroletters.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table is representative of conditions used for similar bromo-substituted N-heterocycles, as specific examples for this compound may vary.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield Range | Ref |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | researchgate.net |
| Pd[dppf]Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | Microwave | Moderate to High | heteroletters.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Good to Excellent | nih.gov |
The Mizoroki-Heck reaction enables the vinylation of the C3 position by coupling this compound with various alkenes. nih.gov This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The reaction is a powerful tool for synthesizing substituted alkenes attached to the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org While aryl bromides can be challenging substrates due to potential side reactions like dehalogenation, optimized conditions, including the use of specific ligands and additives like tetrabutylammonium (B224687) bromide (TBAB), can lead to excellent yields. beilstein-journals.org
The introduction of an alkyne moiety at the C3 position is most commonly achieved through the Sonogashira coupling reaction. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgucsb.edu This method is highly efficient for creating C(sp²)-C(sp) bonds. scirp.org
While specific studies on this compound are not extensively detailed, reaction conditions from closely related substrates like 3-bromo-2-imidazo[1,2-b]pyridazine and 2-amino-3-bromopyridines provide a reliable framework for this transformation. scirp.orgresearchgate.net These studies demonstrate the successful coupling with a wide range of terminal alkynes, tolerating various functional groups. soton.ac.uk
Table 2: Typical Conditions for Sonogashira Coupling of Bromo-N-Heterocycles This table is based on conditions for analogous bromo-substituted N-heterocycles and is representative for the target compound.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield Range | Ref |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp | High | soton.ac.uk |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 °C | High | scirp.org |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 °C | Good to High | researchgate.net |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom at the C3 position of this compound by a classical addition-elimination mechanism is generally challenging. The imidazo[1,2-a]pyridine ring system is electron-rich, which disfavors the formation of the negatively charged Meisenheimer intermediate required for this pathway. nih.gov
SₙAr reactions on this scaffold typically require the presence of strong electron-withdrawing groups, such as a nitro group, to sufficiently activate the ring towards nucleophilic attack. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the 3-nitro group can be displaced by sulfur nucleophiles, while the 2-cyano group is displaced by nitrogen and oxygen nucleophiles. researchgate.net In the absence of such activating groups, as is the case for this compound, the C3-position is not sufficiently electrophilic to react with common nucleophiles under standard SₙAr conditions. researchgate.netresearchgate.net Consequently, the displacement of the C3-bromo group is more effectively achieved via transition-metal-catalyzed cross-coupling reactions as described in section 3.1.
Reactions Involving the Methyl Group at C2
The methyl group at the C2 position is generally less reactive than the C3-bromo position. However, under specific conditions, it can undergo transformation. For example, the bromination of 2-methylimidazo[1,2-a]pyridine (B1295258) can be controlled to achieve different outcomes. While mild conditions lead to substitution at the C3 position, more forcing conditions or different brominating agents can result in the formation of 2-dibromomethyl-3-bromoimidazo[1,2-a]pyridine. researchgate.net This indicates that the C2-methyl group can be halogenated, providing another site for potential derivatization. Further functionalization of this di-brominated methyl group could lead to the synthesis of aldehydes or carboxylic acids at the C2 position.
Transformation into Other Imidazo[1,2-a]pyridine Derivatives
The C3-bromo atom serves as a key functional handle for transforming this compound into a vast array of more complex derivatives. The palladium-catalyzed cross-coupling reactions detailed in section 3.1 are the most prominent examples of such transformations.
C3-Aryl and C3-Heteroaryl Derivatives : Through Suzuki-Miyaura coupling, a wide range of substituted phenyl, pyridyl, thienyl, and other (hetero)aryl groups can be installed at the C3 position, leading to compounds with significantly altered electronic and steric properties. researchgate.net
C3-Alkynyl Derivatives : The Sonogashira reaction provides access to C3-alkynyl imidazo[1,2-a]pyridines, which are valuable intermediates themselves. researchgate.net The alkyne moiety can undergo further reactions, such as click chemistry, reductions, or hydration, to generate additional diversity.
C3-Vinyl Derivatives : The Mizoroki-Heck reaction allows for the synthesis of C3-vinyl derivatives, which can be further modified, for example, through hydrogenation or oxidation reactions. beilstein-journals.org
Halogenation of the C2-Methyl Group : As mentioned in section 3.3, the radical halogenation of the C2-methyl group provides a route to 3-bromo-2-(dihalomethyl)imidazo[1,2-a]pyridines, which are versatile precursors for other functional groups. researchgate.net
These transformations underscore the utility of this compound as a versatile building block for the synthesis of diverse and complex molecules within the imidazo[1,2-a]pyridine class.
Biological and Pharmacological Research Applications of 3 Bromo 2 Methylimidazo 1,2 a Pyridine Derivatives
Antimicrobial Activity
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govresearchgate.net Research into halogenated versions of this scaffold has revealed potential for antibacterial applications.
Specific research has highlighted the antimicrobial properties of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus. open.ac.ukresearchgate.net This compound was found to suppress the growth of Staphylococcus aureus at concentrations of 675 and 2700 µg/ml. open.ac.ukresearchgate.net
**Table 1: Antimicrobial Activity of 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against *Staphylococcus aureus***
| Compound | Test Organism | Active Concentrations (µg/ml) |
|---|---|---|
| 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675, 2700 |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for novel antituberculosis agents. rsc.orgrsc.org The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of new drugs to combat tuberculosis. rsc.orgrsc.org
Derivatives of the imidazo[1,2-a]pyridine class have shown significant inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed potent activity, with some compounds showing Minimum Inhibitory Concentrations (MIC) as low as ≤0.006 μM. nih.gov Another study on imidazo[1,2-a]pyridine amides and sulfonamides found compounds with MIC values in the range of 0.05–≤100 μg/mL against the H37Rv strain. nih.gov One of the most potent compounds identified in this study, IPA-6, had an MIC of 0.05 μg/mL, which was 125 times more potent than the standard drug ethambutol. nih.gov Furthermore, some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown promising MIC values ranging from 0.4 to 1.9 μM against replicating M. tuberculosis. rsc.org
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
| Compound Series | Potency (MIC) |
|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 μM (for most potent compounds) |
| Imidazo[1,2-a]pyridine amides (e.g., IPA-6) | 0.05 μg/mL |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.4–1.9 μM |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency of antitubercular compounds. For imidazo[1,2-a]pyridine-3-carboxamides, SAR analysis has revealed that larger, more lipophilic biaryl ethers result in nanomolar potency. nih.gov Conversely, substituting the 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core appeared to decrease activity. nih.gov In a different series of imidazo[1,2-a]pyridine-8-carboxamides, researchers synthesized and evaluated various inhibitors to understand the SAR and optimize physicochemical properties for better antimycobacterial activity. nih.gov These studies help in the rational design of more effective antituberculosis drug candidates based on the imidazo[1,2-a]pyridine scaffold.
Other Potential Therapeutic Applications (as scaffold)
The imidazo[1,2-a]pyridine core is a versatile scaffold that has been extensively used in the discovery of new therapeutic agents for various diseases, including cancer. nih.govrsc.orgresearchgate.net Its unique chemical properties allow for structural modifications to develop targeted therapies.
Derivatives of imidazo[1,2-a]pyridine have shown promising anticancer properties against a range of cancer cell lines, including breast, liver, colon, cervical, and lung cancers. researchgate.net The anticancer effects are often a result of their ability to inhibit various molecular mechanisms crucial for cancer cell survival and proliferation. researchgate.net
One of the key mechanisms involves the inhibition of signaling pathways such as the PI3K/Akt pathway. researchgate.netnih.gov For example, a novel imidazo[1,2-a]pyridine compound, IP-5, was found to reduce the levels of phosphorylated Akt (pAKT) in breast cancer cells. nih.gov These compounds can also induce cell cycle arrest and apoptosis. nih.gov IP-5 was observed to cause cell cycle arrest at the G0/G1 and G2/M phases and trigger apoptosis through the activation of caspases. nih.gov Another study showed that a novel imidazo[1,2-a]pyridine derivative could modulate the STAT3/NF-κB signaling pathway, which is involved in inflammatory responses in breast and ovarian cancers. nih.gov
The imidazo[1,2-a]pyridine scaffold has also been utilized to develop covalent inhibitors targeting specific mutations in cancers, such as KRAS G12C. rsc.org This highlights the potential of this scaffold in creating targeted cancer therapies. rsc.org
Table 3: Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives
| Derivative/Scaffold | Cancer Type | Molecular Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyridine-based compounds | Breast, liver, colon, cervical, lung | Inhibition of PI3K/Akt, CENP-E, IGF-1R, CDKs, Tubulin Polymerization, c-Met |
| IP-5 | Breast Cancer (HCC1937) | Inhibition of Akt signaling, induction of cell cycle arrest and apoptosis |
| MIA (novel derivative) | Breast and Ovarian Cancer | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway |
| KRAS G12C inhibitors | Cancers with KRAS G12C mutation | Covalent inhibition of the mutated KRAS protein |
Antiviral Activities
The imidazo[1,2-a]pyridine nucleus is a key component in the development of novel antiviral agents. Research has demonstrated that derivatives of this scaffold exhibit inhibitory effects against a variety of viruses.
Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain have identified hydrophobicity as a critical factor for their antiviral efficacy. nih.gov These studies have enabled the prediction of antiviral activity based on the molecular structure. nih.gov While some synthesized compounds have been evaluated against Human Immunodeficiency Virus (HIV), others have shown no activity against this particular virus. nih.govnih.gov
In other studies, specific derivatives have demonstrated potent and selective activity against other types of viruses. For instance, certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Specifically, compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine are effective against HCMV. nih.gov
| Derivative Class | Target Virus | Research Finding |
| Dibromoimidazo[1,2-a]pyridines | General Antiviral | Hydrophobicity (logP) is the most important factor for activity. nih.gov |
| 3-aralkylthiomethylimidazo[1,2-b]pyridazines | HIV | Synthesized compounds were devoid of antiviral activity against HIV replication. nih.gov |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor of HCMV replication in vitro. nih.gov |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human Cytomegalovirus (HCMV) | Potent inhibitor of HCMV replication in vitro. nih.gov |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | Inhibitor of VZV replication. nih.gov |
Anti-inflammatory Activities
Derivatives of imidazo[1,2-a]pyridine have been extensively investigated for their anti-inflammatory potential. These compounds can modulate key signaling pathways involved in inflammation.
One study investigated a novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, and found that it reduced inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov MIA was shown to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, which are crucial mediators of inflammation. nih.gov The mechanism of action involves the modulation of the STAT3/NF-κB signaling pathway. nih.gov Specifically, the derivative boosted the expression of IκBα, an inhibitor of the NF-κB pathway, thereby blocking its degradation. nih.gov This led to a significant reduction in the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL1-β, and TGF-β1. nih.gov
Other research has focused on 3-arylamine-imidazo[1,2-a]pyridine derivatives. nih.gov Compound LASSBio-1135 was identified as an anti-inflammatory prototype that moderately inhibited the human PGHS-2 (COX-2) enzyme. nih.gov Another derivative, LASSBio-1145, demonstrated a remarkable anti-inflammatory profile in a carrageenan-induced rat paw edema model, proving to be a potent and selective COX-2 inhibitor. nih.gov
| Compound/Derivative | Model/Target | Key Findings |
| MIA (a novel imidazo[1,2-a]pyridine derivative) | LPS-induced cancer cell lines | Reduced levels of inflammatory cytokines (IL-6, TNF-α, IL1-β, TGF-β1); Downregulated COX-2 and iNOS gene expression. nih.gov |
| LASSBio-1135 (3-arylamine-imidazo[1,2-a]pyridine) | Human PGHS-2 (COX-2) enzyme | Moderate inhibitory activity (IC₅₀=18.5 μM). nih.gov |
| LASSBio-1145 (3-arylamine-imidazo[1,2-a]pyridine) | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity (ED₅₀=8.7 micromol/kg); Selective PGHS-2 inhibitor (IC₅₀=2.8 microM). nih.gov |
| LASSBio-1140 & LASSBio-1141 | Carrageenan-induced rat paw edema | Reduced paw edema with ED₅₀ values of 11.5 and 14.5 micromol/kg, respectively. nih.gov |
Anxiolytic and Sedative Properties
The imidazo[1,2-a]pyridine scaffold is famously associated with anxiolytic and sedative effects, being the core of marketed drugs like Zolpidem and Alpidem. nih.govnih.gov Research continues to explore new derivatives for these properties.
A study evaluating a series of imidazo[1,2-a]pyridine-3-nitrosated and a 3-formyl thiosemicarbazone derivative demonstrated their potential anxiolytic and sedative profiles. researchgate.net In animal models, such as the elevated plus-maze and burying behavior tests, these compounds were compared with diazepam and zolpidem. researchgate.net The results from these behavioral tests indicated that the synthesized derivatives possess anxiolytic-like effects. researchgate.net Another study on Alpidem, an imidazo-pyridine derivative, utilized quantitative EEG to demonstrate an anxiolytic profile characterized by an increase in beta activity and a decrease in alpha activity in the brain. nih.gov This profile was distinct from the more sedative profile of lorazepam. nih.gov
| Compound Class | Test Model | Observed Effect |
| Imidazo[1,2-a]pyridine-3-nitrosated derivatives | Elevated Plus Maze (mice) | Increased time spent in open arms, indicating anxiolytic activity. researchgate.net |
| 3-formyl imidazo[1,2-a]pyridine thiosemicarbazone | Burying Behavior Test (mice) | Reduced cumulative burying behavior, suggesting anxiolytic properties. researchgate.net |
| Alpidem | Quantitative EEG (humans) | Showed a clear anxiolytic profile, less sedative than lorazepam. nih.gov |
Antidiabetic Activities
Derivatives of imidazo[1,2-a]pyridine are being explored as potential therapeutic agents for diabetes. asianpubs.org The core structure is viewed as a valuable scaffold for designing new antidiabetic drugs. mdpi.com
A study focused on the green synthesis of 2-substituted aryl/alkyl-N-aryl/alkyl imidazo[1,2-a]pyridin-3-amine (B132443) derivatives. asianpubs.org Subsequent evaluation of these compounds for antidiabetic properties revealed that most of the synthesized molecules were active. asianpubs.org Another line of research designed and synthesized 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines as analogs of a known antidiabetic compound. nih.gov These derivatives showed glucose and concentration-dependent insulin (B600854) secretion in an in vitro assay using RIN5F cells. nih.gov The most potent compounds from the series also demonstrated significant dose-dependent insulin secretion and glucose reduction in in vivo animal models. nih.gov
| Derivative Series | Biological Target/Assay | Result |
| 2-substituted aryl/alkyl-N-aryl/alkyl imidazo[1,2-a]pyridin-3-amines | General Antidiabetic Screening | Most tested compounds showed antidiabetic activity. asianpubs.org |
| 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines | RIN5F cell-based assay | Showed glucose and concentration-dependent insulin secretion. nih.gov |
| Compounds 2c and 3c (pyrrolo[2,3-b]pyridines) | In vivo C57BL/6J mice | Demonstrated dose-dependent insulin secretion and significant glucose reduction. nih.gov |
Proton Pump Inhibition
While direct studies on 3-Bromo-2-methylimidazo[1,2-a]pyridine derivatives as proton pump inhibitors (PPIs) are not extensively detailed in the provided context, the broader imidazo[1,2-a]pyridine class includes compounds with anti-ulcer properties, which are often related to the inhibition of the gastric H+/K+-ATPase (proton pump). Marketed drugs like Zolimidine and Soraprazan, which contain the imidazo-[1,2-a]-pyridine core, are known for their anti-ulcer effects. nih.gov This suggests the scaffold is a viable starting point for the development of agents targeting gastric acid secretion.
Analgesic and Antipyretic Activities
The analgesic and antipyretic potential of imidazo[1,2-a]pyridine derivatives has been a subject of significant research. nih.govnih.gov
One particular derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was extensively studied in various experimental models. nih.gov Its analgesic activity was found to be more potent than indomethacin (B1671933) and morphine in several tests, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov Y-9213 also demonstrated potent antipyretic activity, comparable to that of indomethacin. nih.gov
Further research into 3-arylamine-imidazo[1,2-a]pyridine derivatives identified several promising candidates. nih.gov LASSBio-1135 was characterized as an analgesic symbiotic prototype that could revert capsaicin-induced thermal hyperalgesia. nih.gov LASSBio-1140 and LASSBio-1141 were also identified as potent analgesic prototypes. nih.gov Notably, derivative LASSBio-1145 showed a remarkable analgesic profile in the acetic acid-induced abdominal constriction model in mice. nih.gov
| Compound | Test Model | Analgesic/Antipyretic Effect |
| Y-9213 | Silver nitrate, Randall-Selitto, Phenylquinone writhing tests | More potent analgesic activity than indomethacin and morphine. nih.gov |
| Y-9213 | Antipyretic tests | Potency comparable to indomethacin. nih.gov |
| LASSBio-1135 | Capsaicin-induced thermal hyperalgesia | Reverted hyperalgesia, indicating analgesic action. nih.gov |
| LASSBio-1145 | Acetic acid-induced abdominal constrictions (mice) | Remarkable analgesic profile (ED₅₀=22.7 micromol/kg). nih.gov |
Antileishmanial and Antiprotozoal Activities
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel agents against protozoan parasites, including various species of Leishmania and Trypanosoma. nih.govsci-hub.se
Researchers have designed and synthesized novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides and screened them for activity against Leishmania major and Trypanosoma brucei. nih.govsci-hub.se Several of these compounds exhibited significant antileishmanial activity, with five analogues showing notable potency. sci-hub.se One compound, in particular, showed significant activity against both parasites. sci-hub.se
Previous work by other research groups has also highlighted the potential of this scaffold. One series of imidazo-[1,2-a]-pyridine based analogues was tested against Leishmania donovani promastigotes, with one compound showing an IC₅₀ value of 1.8 μM. nih.gov Another series of diarylimidazo-[1,2-a]-pyridines was found to be potent against the promastigote form of L. major. nih.gov These findings underscore the utility of the imidazo[1,2-a]pyridine core in the design of new antiprotozoal drugs. nih.gov
| Compound Series | Target Parasite | Notable Activity (IC₅₀) |
| Imidazo-[1,2-a]-pyridine analogues | Leishmania donovani | Most active compound: 1.8 μM. nih.gov |
| Diarylimidazo-[1,2-a]-pyridines | Leishmania major (promastigote) | Most potent compound: 4.0 μM. nih.gov |
| 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides | Leishmania major & Trypanosoma brucei | Five compounds showed significant antileishmanial activity; three showed substantial antitrypanosomal activity. sci-hub.se |
| Imidazo-[1,2-a]-pyridine derivatives | L. donovani, L. infantum, L. major | Active compound showed IC₅₀ = 1–2.1 μM with low cytotoxicity. nih.gov |
Anticonvulsant Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as a promising class of compounds for the development of new antiepileptic drugs. nih.govresearchgate.net Researchers have synthesized and evaluated various novel derivatives for their potential as anticonvulsant agents, often employing standard preclinical screening models to determine their efficacy and potential mechanism of action. researchgate.netnitk.ac.in
The primary screening of these compounds is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models. nitk.ac.innih.govmdpi.com The MES test is an indicator of a compound's ability to prevent the spread of seizures, a property common to drugs effective against generalized tonic-clonic seizures. The scPTZ test helps identify compounds that can raise the seizure threshold, suggesting potential efficacy against absence seizures. researchgate.netnitk.ac.in
In one study, a series of newly designed imidazo[1,2-a]pyridines were synthesized, incorporating other active pharmacophores. researchgate.netnitk.ac.in Two compounds from this series, 6e and 6f , were identified as particularly potent lead compounds. nitk.ac.in These derivatives, which feature an electron-rich aryl group at position-2 and a tolyl-substituted oxazolone (B7731731) moiety at position-3 of the imidazo[1,2-a]pyridine ring, demonstrated anticonvulsant activity comparable to the standard drug diazepam. researchgate.netnitk.ac.in The enhanced activity observed in the scPTZ model suggested their mechanism may involve an increase in the seizure threshold. nitk.ac.in Importantly, these compounds were found to be non-toxic at the tested doses in the Rotarod test for neurotoxicity. researchgate.netnitk.ac.in
Table 1: Anticonvulsant Activity of Lead Imidazo[1,2-a]pyridine Derivatives
| Compound | Key Structural Features | Screening Method(s) | Observed Activity/Potency | Reference |
|---|---|---|---|---|
| 6e | Electron-rich aryl at position-2; Tolyl-substituted oxazolone at position-3 | MES, scPTZ | Activity comparable to diazepam; Enhanced activity in scPTZ test | researchgate.netnitk.ac.in |
| 6f | Electron-rich aryl at position-2; Tolyl-substituted oxazolone at position-3 | MES, scPTZ | Activity comparable to diazepam; Enhanced activity in scPTZ test | researchgate.netnitk.ac.in |
Antiosteoporosis Activities
Research has extended into the potential application of imidazo[1,2-a]pyridine derivatives in treating bone-related disorders, specifically osteoporosis. One area of investigation involves the development of hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other biologically active moieties, such as coumarin, to create compounds with dual therapeutic effects. rsc.org
A series of coumarin–imidazo[1,2-a]pyridine hybrids were synthesized and evaluated for their osteoprotective properties in primary calvarial osteoblast cells. rsc.org The assessment of antiosteoporosis activity involved several in vitro assays:
Alkaline Phosphatase (ALP) Assay: ALP is an early marker of osteoblast differentiation and bone formation.
Alizarin Red-S Staining Assay: This assay measures calcium deposition, an indicator of late-stage osteoblast differentiation and matrix mineralization.
Gene Expression Analysis: The effects of active compounds on the expression of key osteogenic genes—BMP2 , RUNX2 , COL1 , and OCN —were measured by qPCR. rsc.org
From this series, compounds 6h , 6l , and 6o emerged as particularly active. rsc.org Further investigation focused on their potential to counteract the negative effects of breast cancer cells (MDA-MB-231) on osteoblast differentiation, mimicking a model of cancer-induced osteoporosis. The results showed that these hybrid compounds could help re-establish bone homeostasis in this co-culture model. rsc.org These findings suggest that such derivatives are promising lead molecules with both antiosteoporotic and anticancer properties, potentially leading to new therapies for conditions like bone metastasis. rsc.org
Table 2: Antiosteoporosis Activity of Imidazo[1,2-a]pyridine-Coumarin Hybrids
| Compound | Assay Method | Key Finding | Reference |
|---|---|---|---|
| 6h, 6l, 6o | Alkaline Phosphatase (ALP) Assay, Alizarin Red-S Staining | Demonstrated significant osteoprotective properties. | rsc.org |
| 6h, 6l, 6o | qPCR for Osteogenic Genes (BMP2, RUNX2, COL1, OCN) | Positively modulated the expression of genes essential for bone formation. | rsc.org |
| 6l, 6o | In vitro co-culture model (Osteoblasts + MDA-MB-231 cancer cells) | Reversed the negative impact of cancer cells on osteoblast differentiation. | rsc.org |
Computational Studies in Drug Design
Computational methods are integral to modern drug discovery, allowing for the efficient screening of compounds and the elucidation of their potential mechanisms of action before costly and time-consuming synthesis and biological testing. researchgate.net Derivatives of imidazo[1,2-a]pyridine are frequently subjected to such in silico studies to predict their biological activities and rationalize their interactions with therapeutic targets. asianpubs.org
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This method is widely used to understand the interaction between a ligand (such as an imidazo[1,2-a]pyridine derivative) and a protein target, predicting binding affinity and mode. asianpubs.orgnih.gov
Docking studies on imidazo[1,2-a]pyridine derivatives have been performed against a variety of biological targets implicated in different diseases:
Cancer: Derivatives have been docked against targets such as oxidoreductase, a key enzyme in breast cancer progression. asianpubs.org In one study, a novel derivative, Compound C , exhibited a high binding energy of -9.207 kcal/mol, interacting with key amino acid residues like His 222, Tyr 216, and Lys 270. asianpubs.org Other cancer-related targets include microtubule affinity regulating kinase (MARK4) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov
Viral Diseases: To explore potential treatments for COVID-19, imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked against the human ACE2 receptor and the SARS-CoV-2 spike protein, showing promising binding affinities. nih.gov
Serum Albumin: Docking simulations have also been used to study the interaction of these derivatives with transport proteins like Bovine Serum Albumin (BSA), predicting binding energies in the range of -8.25 to -9.04 kcal/mol. nih.gov
Table 3: Summary of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives
| Derivative Class/Compound | Protein Target | Predicted Binding Energy / Score | Significance | Reference |
|---|---|---|---|---|
| Phenoxyphenyl-imidazo[1,2-a]pyridine (Compound C) | Oxidoreductase (Breast Cancer) | -9.207 kcal/mol | High binding affinity suggests potential as an anticancer agent. | asianpubs.org |
| 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines (Compound 5e) | Bovine Serum Albumin (BSA) | -9.04 kcal/mol | Strong interaction with a major transport protein. | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff bases | hACE2 / SARS-CoV-2 Spike Protein | -9.1 / -7.3 kcal/mol | Potential as SARS-CoV-2 entry inhibitors. | nih.gov |
| 2-Phenyl-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (Compound 6f) | Murine COX-2 | Not specified | Binding mode similar to known inhibitor SC-558. | researchgate.net |
In silico Mode of Action Analysis
Beyond predicting binding, computational studies help to elucidate the potential mode of action of drug candidates. researchgate.net For imidazo[1,2-a]pyridine derivatives, in silico analyses are often correlated with experimental data to build a comprehensive understanding of their biological effects. For instance, docking studies that show a compound fitting snugly into the active site of an enzyme like COX-2 can explain experimentally observed enzyme inhibition. researchgate.net
The anticancer mechanism of these compounds has been a particular focus. Experimental studies have shown that certain imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells. waocp.orgnih.govnih.gov This is often observed through the increased expression of proteins like p53 and p21. nih.gov Furthermore, these compounds have been found to inhibit critical cell signaling pathways, such as the Akt/mTOR and STAT3/NF-κB pathways, which are frequently overactive in cancers. nih.govnih.gov Computational models and docking simulations provide a molecular-level hypothesis for how these derivatives interact with key proteins in these pathways to trigger the observed cellular responses.
Binding Studies (e.g., with Bovine Serum Albumin (BSA))
The interaction of drug candidates with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of pharmacokinetic studies. BSA is often used as a model protein due to its structural similarity to human serum albumin (HSA). mdpi.com These binding studies reveal how a drug might be transported and distributed in the bloodstream, which influences its availability and efficacy. mdpi.com
The binding of 3-aroyl-2-methylimidazo[1,2-a]pyrimidine derivatives to BSA has been investigated using a combination of computational and biophysical techniques. nih.gov
Spectroscopic Methods: UV-visible absorption and fluorescence emission spectroscopy are used to study the binding mechanism. A progressive decrease in the fluorescence intensity of BSA upon the addition of the imidazo[1,2-a]pyrimidine compounds indicates a binding interaction that quenches the natural fluorescence of the protein's tryptophan residues. nih.gov This process is often identified as a static quenching mechanism, where a non-fluorescent complex is formed between the drug and the protein. nih.govresearchgate.net
Competitive Displacement Assays: These experiments help identify the specific binding site on the albumin. By using site-specific markers, research has shown that some derivatives have a higher affinity for Site I of BSA. nih.gov
Molecular Docking: As mentioned previously, docking studies complement these experimental findings by providing a visual and energetic model of the interaction, showing that the binding is driven by hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.gov
Results for a series of imidazo[1,2-a]pyrimidines revealed moderate binding to BSA, with compound 5e showing the highest affinity. nih.gov
Table 4: BSA Binding Parameters for Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Technique | Finding / Parameter | Reference |
|---|---|---|---|
| 5c, 5e, 5h | Fluorescence Spectroscopy | Moderate binding via a static quenching mechanism. | nih.gov |
| 5e | Competitive Displacement Assay | Preferential binding to Site I of BSA. | nih.gov |
| 5a-h | Molecular Docking | Binding free energy range: -8.25 to -9.04 kcal/mol. | nih.gov |
Future Directions and Research Gaps
Development of Novel and More Efficient Synthetic Routes
While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core exist, future research must focus on developing more efficient, sustainable, and versatile synthetic routes for 3-Bromo-2-methylimidazo[1,2-a]pyridine and its analogues. The current landscape of organic synthesis offers numerous advanced strategies that remain to be systematically applied to this specific compound.
Key areas for development include:
One-Pot and Multicomponent Reactions: The adoption of one-pot, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, can significantly enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. mdpi.comnih.gov Microwave-assisted protocols, which can accelerate reaction times and improve yields, are also a promising avenue. nih.gov
C-H Functionalization: Direct C-H functionalization is a powerful tool for constructing complex molecules by avoiding the pre-functionalization of starting materials. rsc.org Recent advances in visible light-induced photoredox catalysis offer a mild and efficient way to introduce various functional groups at the C3 position of the imidazo[1,2-a]pyridine ring. nih.govmdpi.com Applying these methods could provide novel pathways to derivatives of the target compound.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability, which is crucial for producing larger quantities of the compound for extensive biological screening.
Green Chemistry Approaches: Future synthetic designs should prioritize the use of greener solvents (like water), catalyst-free conditions where possible, and energy-efficient methods to align with the principles of sustainable chemistry. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Relevant Precedents for Imidazo[1,2-a]pyridines |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Four-component, MgCl₂ catalyzed synthesis of imidazopyridines. nih.gov |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. | Visible light-promoted C3 cyanomethylation and sulfenylation. nih.gov |
| Multicomponent Reactions | High atom economy, reduced synthetic steps, rapid library generation. | Indium(III) bromide catalyzed one-pot synthesis. nih.gov |
| Catalyst-Free Cascade Reactions | Reduced cost and metal contamination, simplified purification. | Synthesis from 2-aminopyridine (B139424) and 1,1-dibromo-2-phenylethene. organic-chemistry.org |
Exploration of Diverse Substitution Patterns for Enhanced Bioactivity
The bromine atom at the 3-position of this compound is a versatile synthetic handle, making the compound an ideal starting point for creating diverse libraries of new chemical entities. The broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—underscores the immense potential of its derivatives. researchgate.netnih.govnih.gov
Future research should systematically explore how different substitution patterns affect bioactivity:
Cross-Coupling Reactions: The bromo group is perfectly suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and amino groups to probe structure-activity relationships (SAR).
Functionalization of the Pyridine (B92270) Ring: In addition to the 3-position, modifications on the pyridine ring can significantly influence the compound's electronic properties, solubility, and ability to interact with biological targets.
Bioisosteric Replacement: Replacing the methyl group at the 2-position or other parts of the molecule with bioisosteres could modulate the compound's metabolic stability and pharmacokinetic profile.
Systematic exploration of these patterns is essential for optimizing potency against specific biological targets, such as cyclin-dependent kinase 9 (CDK9) for cancer therapy, or for discovering novel therapeutic applications. rsc.org
In-depth Mechanistic Studies of Biological Actions
A significant research gap exists in understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While preliminary studies have shown antimicrobial activity for related compounds, such as 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus, the underlying mechanism is not well understood. researchgate.net
Future investigations should employ a range of modern biological and computational techniques to:
Identify Molecular Targets: Utilize methods like affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or cellular components that these compounds interact with.
Elucidate Signaling Pathways: Once a target is identified, further studies are needed to map the downstream signaling pathways that are modulated by the compound, leading to the observed biological effect (e.g., apoptosis in cancer cells).
Computational Modeling: In silico techniques such as molecular docking and density functional theory (DFT) can provide valuable insights into the binding modes of these compounds with their targets and help rationalize structure-activity relationships, guiding the design of more potent analogues. nih.gov
Closing this knowledge gap is crucial for the rational design of next-generation therapeutic agents based on this scaffold.
Translation to Preclinical and Clinical Development
For derivatives of this compound that demonstrate significant in vitro potency and a promising mechanism of action, the logical next step is to advance them into preclinical development. The imidazo[1,2-a]pyridine core is already present in several marketed and preclinical drugs, demonstrating its potential for successful clinical translation. nih.govnih.gov
The key research gap to bridge is the transition from laboratory findings to in vivo validation. This requires a focused effort on:
In Vivo Efficacy Studies: Promising compounds must be tested in relevant animal models of disease (e.g., xenograft models for cancer) to confirm their therapeutic efficacy.
Pharmacokinetics and ADMET Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates is essential. In silico ADMET prediction can be an early step in this process. nih.gov
Lead Optimization: Based on in vivo and ADMET data, further chemical modifications may be necessary to improve drug-like properties, such as enhancing metabolic stability, increasing bioavailability, or reducing off-target toxicity.
A structured preclinical program is the only path to identifying candidates that have a real potential to become new medicines.
Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)
The potential applications of this compound are not limited to medicinal chemistry. The unique electronic and structural properties of the imidazo[1,2-a]pyridine ring system make it a promising candidate for various applications in materials science and catalysis. mdpi.comrsc.org
Future research should explore these non-medical applications:
Organic Electronics: The fused aromatic system suggests potential use in organic light-emitting diodes (OLEDs) or other organic electronic devices. The substitution pattern can be tuned to modulate the compound's fluorescence and charge-transport properties. mdpi.com
Sensors and Probes: The nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions. This opens up the possibility of developing derivatives that function as selective fluorescent probes for environmental or biological sensing.
Ligands in Catalysis: The compound could serve as a ligand for transition metals, creating novel catalysts for various organic transformations. The bromo-substituent provides a convenient point for anchoring the molecule to catalytic supports or for further functionalization.
Exploring these avenues would diversify the utility of the this compound scaffold and could lead to the development of novel functional materials and catalytic systems.
| Research Area | Potential Application | Key Structural Features |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes. | Fused aromatic system, tunable electronic properties. mdpi.com |
| Catalysis | Ligand for transition metal catalysts. | Nitrogen atoms for metal coordination. |
| Synthetic Chemistry | Versatile building block for complex molecules. | Bromo group as a handle for cross-coupling. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-2-methylimidazo[1,2-a]pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via halogen-metal exchange reactions. For example, this compound reacts with isopropylmagnesium chloride·lithium chloride in THF at low temperatures (−15°C to 10°C), followed by quenching with chlorodiphenylphosphine . However, yields can be low (e.g., 5.9% in one study). To optimize efficiency:
- Use high-purity starting materials to avoid side reactions.
- Monitor reaction progress via TLC (e.g., 1:1 DCM:EtOAc) to determine completion of halogen-metal exchange.
- Purify intermediates using reverse-phase HPLC and silica gel chromatography (0–100% EtOAc/DCM gradients) .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- 1H/13C NMR : Identify substituents and confirm regiochemistry (e.g., methyl group at C2 vs. C3). For example, δ 1.82 ppm (d, J = 1.2 Hz) corresponds to the C2 methyl group in DMSO-d6 .
- HRMS : Verify molecular weight (e.g., calculated m/z 333.1151 for C20H18N2OP+; observed 333.1157) .
- LC/MS : Monitor retention times (e.g., 3.734 min using Method 1) to assess purity .
Q. What are the key challenges in purifying this compound derivatives?
- Methodological Answer : Challenges include low yields and byproduct formation. Solutions:
- Use column chromatography with gradient elution (e.g., 0–75% EtOAc in DCM) .
- Convert intermediates to salts (e.g., HCl salts via 1M HCl in Et2O) to improve crystallinity .
- Employ recrystallization in DCM/Et2O mixtures to remove impurities .
Advanced Research Questions
Q. How do structural modifications at the C3 position of this compound impact biological activity?
- Methodological Answer : Introduce substituents via cross-coupling (e.g., Suzuki with 4-cyanophenylboronic acid) or phosphorylation (e.g., chlorodiphenylphosphine) to explore SAR. For example:
- Phosphorylated derivatives (e.g., 3-(diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine) show enhanced receptor antagonism in neuropeptide S receptor studies .
- Bromine substitution at C3 enables further functionalization for anticancer or antimycobacterial agents .
Q. What strategies resolve contradictory data in regioselective synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in regiochemistry often arise from competing reaction pathways. Mitigation strategies:
- Use computational modeling (DFT) to predict favorable transition states for cyclization .
- Employ directing groups (e.g., methyl at C2) to control regioselectivity during halogenation or cross-coupling .
- Validate outcomes via X-ray crystallography (e.g., π-stacking interactions in crystal structures) .
Q. How can one-pot methodologies improve the synthesis of complex imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : One-pot reactions reduce purification steps. For example:
- Combine 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form tetrahydroimidazo[1,2-a]pyridines in a single step .
- Optimize solvent systems (e.g., THF/dioxane) and temperature profiles (e.g., 100°C for 16 hours) to enhance cyclization efficiency .
- Yield Improvement : Add catalysts like iodine (e.g., 55–61% yields in tetrahydroimidazo derivatives) .
Q. What role do intermolecular interactions play in the physicochemical properties of this compound derivatives?
- Methodological Answer : Crystallography studies reveal that π-stacking and C–H···N interactions influence solubility and stability. For example:
- Methyl groups at C2 enhance hydrophobic interactions, improving membrane permeability .
- Bromine at C3 increases molecular weight and polar surface area, affecting bioavailability .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation times) to enable cross-study comparisons .
- Conduct meta-analyses of SAR data to identify consensus pharmacophores (e.g., diphenylphosphoryl groups for receptor antagonism) .
- Validate contradictory findings using orthogonal assays (e.g., in vitro kinase inhibition vs. in vivo rodent models) .
Q. What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for Suzuki-Miyaura coupling steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. dioxane) .
- Cheminformatics : Use tools like RDKit to predict steric hindrance from the C2 methyl group during phosphine ligand coordination .
Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Selected Derivatives
| Derivative | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-(Diphenylphosphoryl)-2-Me | THF, −15°C → rt, reverse-phase HPLC | 5.9 | |
| Tetrahydroimidazo derivative | One-pot, iodine catalyst, 100°C, 16 h | 55–61 | |
| Suzuki-coupled cyanophenyl | Pd catalyst, 4-cyanophenylboronic acid | 49–65 |
Table 2 : Biological Activities of Key Derivatives
| Derivative | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| 3-(Diphenylphosphoryl)-2-Me | Neuropeptide S antagonist | 120 | |
| 6-Bromo-2-(4-nitrophenyl) | Anticancer (in vitro) | 850 | |
| Zolpidem analog | Anxiolytic (rodent models) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
